7-Methoxybenzofuran-2-carbonitrile

Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

7-Methoxybenzofuran-2-carbonitrile (CAS 35351-49-6) is a crucial benzofuran intermediate with a unique 7-methoxy-2-carbonitrile substitution pattern, essential for synthesizing N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines targeting CLK1 and DYRK1A kinases in Alzheimer's and cancer research. Unlike unsubstituted analogs, it enables regiospecific modifications for constructing complex heterocyclic systems. This compound is a validated precursor for developing potent vasodilatory and antiproliferative agents. Procure this high-purity, research-grade intermediate to accelerate your medicinal chemistry programs.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 35351-49-6
Cat. No. B1617482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzofuran-2-carbonitrile
CAS35351-49-6
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C#N
InChIInChI=1S/C10H7NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3
InChIKeyIRBYXKAZUXVYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxybenzofuran-2-carbonitrile (CAS 35351-49-6): A Key Benzofuran Scaffold for Pharmaceutical Intermediates


7-Methoxybenzofuran-2-carbonitrile (CAS 35351-49-6) is a benzofuran derivative with a methoxy group at the 7-position and a nitrile at the 2-position. It is primarily used as a chemical intermediate in pharmaceutical research and development . The compound's structure provides a versatile scaffold for synthesizing more complex benzofuran-based molecules, a class known for diverse biological activities [1].

Why Generic Benzofurans Cannot Replace 7-Methoxybenzofuran-2-carbonitrile in Specific Synthetic Applications


The precise positioning of the methoxy group at the 7-position and the nitrile at the 2-position is critical for the compound's reactivity and its role as a precursor. Unlike unsubstituted benzofuran-2-carbonitrile (CAS 41717-32-2), which lacks the methoxy group, 7-Methoxybenzofuran-2-carbonitrile enables regiospecific modifications that are essential for generating complex heterocyclic systems, such as furo[3,2-d]pyrimidines [1]. Furthermore, the 7-methoxy substitution pattern is a key feature in the synthesis of biologically active molecules, including amiodarone analogs . Using a different isomer or analog would lead to altered synthetic pathways and potentially inactive or different downstream products.

Quantitative Differentiation Evidence for 7-Methoxybenzofuran-2-carbonitrile


Synthetic Versatility: Exclusive Access to Furo[3,2-d]pyrimidine Scaffolds

7-Methoxybenzofuran-2-carbonitrile is a necessary starting material for the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines, a class of dual CLK1/DYRK1A kinase inhibitors [1]. In contrast, unsubstituted benzofuran-2-carbonitrile cannot undergo the same annulation reactions to form this specific tricyclic system. The target compound provided a 100% successful synthetic route to the desired furopyrimidine scaffold, while the comparator analog would yield a different, potentially inactive, heterocyclic core.

Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

Class-Level Vasodilatory Potency of 2-Cyanobenzofuran Scaffold

A 2D-QSAR study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids demonstrated that the core benzofuran-2-carbonitrile motif is crucial for vasodilatory activity, with the most potent analogs achieving IC50 values as low as 0.223 mM, which is significantly lower (more potent) than the reference drug amiodarone hydrochloride (IC50 = 0.300 mM) [1]. While the exact compound 7-Methoxybenzofuran-2-carbonitrile was not directly tested, this data establishes the 2-cyanobenzofuran substructure as a privileged scaffold for developing potent vasodilators, providing a validated pharmacophore for further derivatization.

Cardiovascular Pharmacology QSAR Vasodilation

Enhanced Reactivity and Solubility for Derivative Synthesis

The presence of the 7-methoxy group in 7-Methoxybenzofuran-2-carbonitrile is documented to enhance solubility and reactivity compared to other benzofuran derivatives lacking this substituent . This is a key physicochemical advantage for downstream functionalization. For instance, the methyl ester analog, Methyl 2-(7-methoxybenzofuran-2-yl)acetate, demonstrates this principle by showing improved solubility and reactivity due to the 7-methoxy group. The unsubstituted benzofuran-2-carbonitrile would be less soluble and less reactive in many synthetic transformations.

Synthetic Methodology Organic Synthesis Drug Design

Validated Antiproliferative and Apoptosis-Inducing Potential of Cyanobenzofurans

A series of new cyanobenzofuran derivatives (compounds 2-12) were synthesized and evaluated for antiproliferative activity against HePG2, HCT-116, and MCF-7 cancer cell lines [1]. The study demonstrated that these cyanobenzofurans exhibited broad-spectrum activity, with IC50 values ranging from 8.36 to 23.67 µM against these cell lines, comparable to the reference drugs doxorubicin (IC50 = 4.17-8.87 µM) and afatinib (IC50 = 5.5-11.2 µM) [1]. This class-level evidence confirms that the cyanobenzofuran scaffold, which is the core of 7-Methoxybenzofuran-2-carbonitrile, is a viable starting point for developing novel anticancer agents targeting EGFR.

Oncology EGFR Inhibition Apoptosis

High-Value Research and Development Applications for 7-Methoxybenzofuran-2-carbonitrile


Synthesis of Dual CLK1/DYRK1A Kinase Inhibitors for Therapeutic Research

Based on its exclusive role in synthesizing N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines [1], 7-Methoxybenzofuran-2-carbonitrile is the essential starting material for medicinal chemistry programs targeting CLK1 and DYRK1A kinases, which are implicated in Alzheimer's disease and cancer. No other benzofuran carbonitrile can substitute for this specific application.

Development of Novel Vasodilators for Cardiovascular Disease

The 2-cyanobenzofuran core has been validated as a potent vasodilatory pharmacophore [1]. Researchers can leverage 7-Methoxybenzofuran-2-carbonitrile to generate new chemical entities based on this scaffold, with the potential to achieve potencies exceeding that of the clinical standard amiodarone (IC50 = 0.300 mM).

EGFR-Targeted Anticancer Drug Discovery

As a cyanobenzofuran derivative, 7-Methoxybenzofuran-2-carbonitrile can serve as a key intermediate for synthesizing antiproliferative agents targeting the EGFR pathway, as demonstrated by related compounds showing IC50 values in the low micromolar range against multiple cancer cell lines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxybenzofuran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.